![molecular formula C19H17N5O3 B2927971 (3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea CAS No. 899973-00-3](/img/structure/B2927971.png)
(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea is a useful research compound. Its molecular formula is C19H17N5O3 and its molecular weight is 363.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antagonistic Properties
Isoquinoline and quinazoline urea derivatives, closely related to the specified compound, have been studied for their binding affinity to human adenosine A(3) receptors. Research identified that specific structural features, such as phenyl or heteroaryl substituents, significantly increase adenosine A(3) receptor affinity. Notably, the introduction of electron-donating substituents at certain positions on the phenyl ring enhances this affinity, suggesting potential applications in developing selective human adenosine A(3) receptor antagonists (J. V. van Muijlwijk-Koezen et al., 2000).
Green Chemistry Approaches
A study presented a green synthetic procedure for producing methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, derived from anthranilic acid. This process involves using environmentally friendly deep eutectic solvents (DES) and microwave-induced synthesis, highlighting the potential for eco-friendly methods in synthesizing complex quinazoline derivatives (M. Molnar, Mario Komar, I. Jerković, 2022).
Molecular Rearrangement Studies
Research into 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones revealed unexpected pathways to new indole and imidazolinone derivatives. This demonstrates the intricate molecular rearrangements possible with quinazoline derivatives, providing a foundation for synthesizing novel compounds with potential therapeutic applications (A. Klásek, A. Lyčka, M. Holčapek, 2007).
Pharmacological Screening
Quinazoline derivatives were synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties. The research underscores the versatility of quinazoline scaffolds in developing compounds with potential as antimicrobial and anti-inflammatory agents, indicating a broad scope for therapeutic applications (B. Dash et al., 2017).
Catalyst-Free Synthesis
Studies have identified urea/thiourea as effective ammonia surrogates in the synthesis of quinazolin-4(3H)-ones. This catalyst-free approach affords a straightforward method for generating 2-substituted 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones, simplifying the production of these compounds and broadening their application potential in medicinal chemistry (P. Naidu et al., 2014).
特性
IUPAC Name |
(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-27-11-10-24-17(14-7-3-5-9-16(14)22-19(24)26)23-18(25)21-15-8-4-2-6-13(15)12-20/h2-9,14H,10-11H2,1H3,(H,21,25)/b23-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMFNHRPQHPXNP-HAVVHWLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC(=O)NC2=CC=CC=C2C#N)C3C=CC=CC3=NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1/C(=N/C(=O)NC2=CC=CC=C2C#N)/C3C=CC=CC3=NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
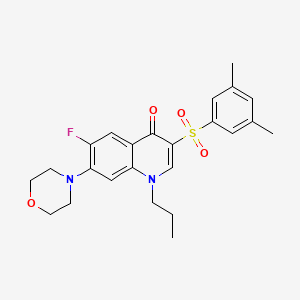
![[1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2927889.png)
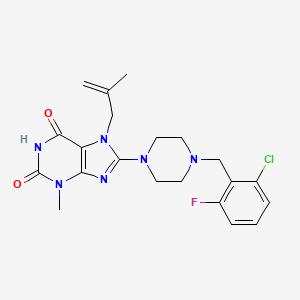
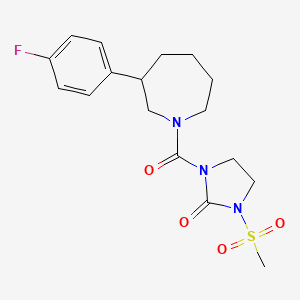
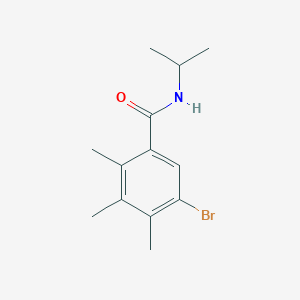
![8-{[1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2927893.png)
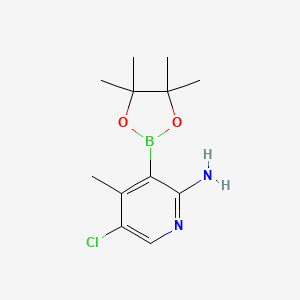
![N-[4-(acetylamino)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2927900.png)
![N-(3-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2927901.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2927902.png)
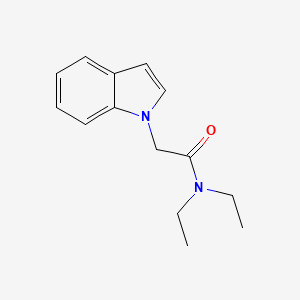
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2927906.png)

![4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2927910.png)
